1-Piperazinehexanoic acid, ethyl ester
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Overview
Description
1-Piperazinehexanoic acid, ethyl ester is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular ester is formed from the reaction of piperazinehexanoic acid and ethanol. Esters are known for their pleasant odors and are widely used in various industries, including pharmaceuticals, fragrances, and food additives.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Piperazinehexanoic acid, ethyl ester can be synthesized through the esterification reaction between piperazinehexanoic acid and ethanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows: [ \text{Piperazinehexanoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the conversion of reactants to the desired ester.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinehexanoic acid, ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to piperazinehexanoic acid and ethanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using dilute hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Piperazinehexanoic acid and ethanol.
Reduction: Piperazinehexanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
1-Piperazinehexanoic acid, ethyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Piperazinehexanoic acid, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active piperazinehexanoic acid, which may then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Piperazinehexanoic acid, ethyl ester can be compared with other similar esters, such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butanoate: An ester with a fruity aroma, used in flavorings and fragrances.
Isopentyl acetate: Known for its banana-like smell, used in the food industry.
Uniqueness
This compound is unique due to its specific structure, which includes a piperazine ring and a hexanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H24N2O2 |
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Molecular Weight |
228.33 g/mol |
IUPAC Name |
ethyl 6-piperazin-1-ylhexanoate |
InChI |
InChI=1S/C12H24N2O2/c1-2-16-12(15)6-4-3-5-9-14-10-7-13-8-11-14/h13H,2-11H2,1H3 |
InChI Key |
KQLXMDWURACFMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCN1CCNCC1 |
Origin of Product |
United States |
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